molecular formula C7H9ClN2S B13159148 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13159148
M. Wt: 188.68 g/mol
InChI Key: FAMMDSYRVJNQLU-UHFFFAOYSA-N
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Description

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclopropylmethylamine with chloromethyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to complete the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
  • 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
  • 2-Chloromethyl-5-cyclopropyl-1,3,4-thiadiazole

Uniqueness

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a cyclopropyl and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclopropyl]methyl]thiadiazole

InChI

InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-9-10-11-6/h4H,1-3,5H2

InChI Key

FAMMDSYRVJNQLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=NS2)CCl

Origin of Product

United States

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